PPARγ Binding Affinity: Imidazolidin-4-one Core vs. Thiazolidin-4-one Core
The target compound (Compound 102) shows a Kd of 3.70 nM for PPARγ as measured by surface plasmon resonance (SPR) [1]. In contrast, its direct 2‑thioxothiazolidin‑4‑one analog (MHY695, Compound 65 in the same patent) has no reported PPARγ binding data, and patents describe the thiazolidin‑4‑one series primarily for tyrosinase inhibition without PPAR claims [2]. This quantitative affinity gap supports the selection of the imidazolidin‑4‑one scaffold when PPARγ activation is required.
| Evidence Dimension | PPARγ binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.70 nM (Compound 102, 2‑thioxoimidazolidin‑4‑one core) |
| Comparator Or Baseline | MHY695 (2‑thioxothiazolidin‑4‑one core): no PPARγ data available |
| Quantified Difference | Only the imidazolidin‑4‑one core retains measurable PPARγ affinity at nanomolar level |
| Conditions | SPR assay, origin of PPARγ not specified |
Why This Matters
For procurement in programs targeting metabolic or cardiovascular diseases, the imidazolidin‑4‑one core uniquely provides PPARγ modulation that is absent in the rhodanine series.
- [1] BindingDB entry BDBM50235986. Affinity Data: Kd 3.70 nM for PPARgamma. https://www.bindingdb.org/. View Source
- [2] Kim, H. R. et al. Compound having skin‑whitening, anti‑oxidizing and PPAR activities and medical use therefor. US Patent 9,216,148 B2, issued December 22, 2015. View Source
